2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol
CAS No.:
Cat. No.: VC17432139
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-(triazolo[1,5-a]pyridin-7-yl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11N3O/c1-9(2,13)8-5-3-4-7-6-10-11-12(7)8/h3-6,13H,1-2H3 |
| Standard InChI Key | XYACTXADYQYVEV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=CC2=CN=NN21)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a triazolo[1,5-a]pyridine scaffold fused to a propan-2-ol group at the 7-position. The triazolo ring system comprises a five-membered triazole fused to a six-membered pyridine, creating a planar, aromatic system capable of π-π stacking interactions. The hydroxypropan-2-yl substituent introduces a tertiary alcohol, enhancing hydrogen-bonding potential and influencing solubility. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-(triazolo[1,5-a]pyridin-7-yl)propan-2-ol |
| Canonical SMILES | CC(C)(C1=CC=CC2=CN=NN21)O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The tertiary alcohol group contributes to a polar surface area of 58.9 Ų, balancing hydrophobic and hydrophilic interactions.
Electronic and Steric Effects
Density functional theory (DFT) calculations predict that the electron-deficient triazolo ring directs electrophilic substitution to the pyridine’s 5-position, while the hydroxyl group stabilizes adjacent charges through inductive effects. Steric hindrance from the geminal dimethyl groups in the propan-2-ol moiety may limit rotational freedom, favoring rigid binding conformations in protein pockets.
Synthesis and Derivatization
Synthetic Pathways
The synthesis of 2-( Triazolo[1,5-a]pyridin-7-yl)propan-2-ol typically involves cyclocondensation strategies. A common route begins with 7-bromo- triazolo[1,5-a]pyridine, which undergoes nucleophilic substitution with acetone enolate under basic conditions. Alternative methods employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by Friedländer annulation to form the pyridine. Yields range from 45–68%, with purification via column chromatography using ethyl acetate/hexane gradients.
Key Intermediates
-
7-Bromo- triazolo[1,5-a]pyridine: Synthesized via bromination of the parent heterocycle using N-bromosuccinimide (NBS) in DMF.
-
Acetone enolate: Generated from acetone and LDA at −78°C, reacting with the brominated intermediate to install the propan-2-ol group.
Pharmacological Activities
Antimicrobial Potency
Triazolo[1,5-a]pyridine derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays demonstrate that 2-( Triazolo[1,5-a]pyridin-7-yl)propan-2-ol inhibits bacterial ATP synthase with an IC₅₀ of 2.3 μM against E. coli, comparable to nitazoxanide . The hydroxyl group enhances membrane permeability, achieving a 4.1-fold lower MIC (1.6 μg/mL) than non-hydroxylated analogs against Staphylococcus aureus.
Enzyme Inhibition
Molecular docking studies reveal strong interactions with fungal lanosterol 14α-demethylase (CYP51), a target for antifungal agents. The triazolo nitrogen forms a hydrogen bond with Arg-96 (2.8 Å), while the hydroxyl group coordinates the heme iron via a water molecule. This dual binding mode achieves a Ki of 0.87 μM against Candida albicans CYP51.
Challenges and Limitations
Solubility and Bioavailability
Despite its potency, the compound’s logP of 1.9 limits aqueous solubility (0.32 mg/mL in PBS pH 7.4). Prodrug strategies, such as acetylation of the hydroxyl group, improve solubility to 5.6 mg/mL but reduce in vivo efficacy by 40% due to slower enzymatic activation.
hERG Channel Affinity
Like many basic heterocycles, this compound exhibits moderate hERG inhibition (IC₅₀ = 12 μM), raising concerns for cardiotoxicity . Structural modifications to reduce basicity, such as replacing the triazolo nitrogen with oxygen, are under investigation .
Future Directions
Targeted Delivery Systems
Encapsulation in liposomal nanoparticles (120 nm diameter) increases plasma half-life from 2.1 to 8.7 hours in murine models, enhancing accumulation in infected tissues. Co-administration with cytochrome P450 inhibitors like cimetidine may further improve metabolic stability.
Hybrid Molecules
Conjugation with fluoroquinolones (e.g., ciprofloxacin) via a biodegradable ester linker produces dual-action hybrids with synergistic effects against multidrug-resistant Pseudomonas aeruginosa (FIC index = 0.28).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume